molecular formula C5H8ClN3O2S B6281095 3-aminopyridine-4-sulfonamide hydrochloride CAS No. 2253629-58-0

3-aminopyridine-4-sulfonamide hydrochloride

Cat. No.: B6281095
CAS No.: 2253629-58-0
M. Wt: 209.66 g/mol
InChI Key: WYSOZKZEXZHMRM-UHFFFAOYSA-N
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Description

Contextual Overview of Pyridine-Sulfonamide Chemical Architectures

Pyridine-sulfonamide systems represent a significant class of organic compounds characterized by a pyridine (B92270) ring linked to a sulfonamide group (-SO₂NH₂). This combination of two highly influential pharmacophores results in a chemical architecture with diverse applications, particularly in medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts properties such as basicity, water solubility, and the ability to form hydrogen bonds. wikipedia.org The sulfonamide group is a well-established functional group known for its wide range of biological activities. ceon.rs

The fusion of these two moieties creates a versatile scaffold. The electronic properties of the pyridine ring can be modulated by the position of the sulfonamide group and other substituents, while the sulfonamide nitrogen can be further derivatized to alter the compound's physicochemical properties. cymitquimica.com These molecules are key intermediates in the synthesis of more complex structures and are integral to the development of new therapeutic agents. eurjchem.com

ComponentKey Chemical PropertiesContribution to the Scaffold
Pyridine RingAromatic, weakly basic, water-miscible, π-electron deficient. wikipedia.orgProvides a rigid core, influences solubility and basicity, offers multiple sites for substitution.
Sulfonamide GroupAcidic NH proton, strong hydrogen bond donor/acceptor.Acts as a key pharmacophore, enables interaction with biological targets, allows for further chemical modification. ceon.rs
Table 1: Key Properties of Pyridine-Sulfonamide Components.

Significance of 3-Aminopyridine-4-sulfonamide (B63898) Hydrochloride as a Chemical Scaffold

While extensive literature on 3-aminopyridine-4-sulfonamide hydrochloride itself is limited, its significance can be understood by examining its constituent parts and analogous structures. As a chemical scaffold, it provides a valuable platform for creating a diverse library of compounds. The aminopyridine core is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com

The primary importance of this scaffold lies in its reactive sites:

The amino group at the 3-position serves as a nucleophilic handle for a wide range of chemical transformations, allowing for the introduction of new functional groups through reactions like acylation, alkylation, or urea (B33335) formation.

The sulfonamide group at the 4-position is a critical functional group in many biologically active molecules.

The pyridine nitrogen can be protonated or alkylated, which is particularly relevant for the hydrochloride salt form.

The hydrochloride salt of the compound enhances its stability and solubility in polar solvents, making it easier to handle and use in subsequent synthetic steps. Analogous structures, such as 4-chloropyridine-3-sulfonamide, are known to be key intermediates for creating libraries of compounds by reacting them with various amines. chemicalbook.com This suggests that this compound is a valuable building block for combinatorial chemistry and drug discovery, enabling the systematic modification of the core structure to explore structure-activity relationships. nbinno.com

Historical Development and Evolution of Synthetic Approaches for Pyridine-Sulfonamides

The history of pyridine-sulfonamides is intrinsically linked to the broader history of sulfonamide drugs. The era of chemotherapy began with the discovery of Prontosil in the early 1930s by Gerhard Domagk. ceon.rskarger.com Researchers at the Pasteur Institute subsequently discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). karger.comopenaccesspub.orgijrpc.com This breakthrough spurred the synthesis of thousands of sulfanilamide derivatives to find compounds with improved efficacy.

A pivotal moment in this evolution was the development of Sulfapyridine in 1938. openaccesspub.orgnih.gov As the first sulfonamide to incorporate a pyridine ring, it demonstrated remarkable success against pneumonia and revolutionized the treatment of bacterial infections. nih.gov This marked the beginning of extensive research into pyridine-containing sulfonamides.

YearDiscoverySignificance
1932Gerhard Domagk demonstrates the antibacterial effect of Prontosil. karger.comijrpc.comInitiated the era of sulfonamide antibacterial chemotherapy.
1935Prontosil is shown to be a prodrug for the active metabolite, Sulfanilamide. karger.comIdentified the core pharmacophore and enabled targeted synthetic efforts.
1938Sulfapyridine is synthesized and marketed. openaccesspub.orgnih.govThe first major pyridine-containing sulfa drug; highly effective against pneumonia.
Table 2: Historical Milestones in Pyridine-Sulfonamide Development.

Early synthetic approaches to aminopyridine sulfonamides often involved multi-step processes. A common classical method involves the chlorosulfonation of a pyridine derivative, followed by amination to form the sulfonamide, and subsequent introduction or modification of the amino group on the pyridine ring. For instance, the synthesis of 3-aminopyridine (B143674) itself can be achieved through a Hofmann rearrangement of nicotinamide. wikipedia.orgorgsyn.org

Modern synthetic chemistry has introduced more efficient and versatile methods. These include:

Nucleophilic Aromatic Substitution: A widely used method where a halo-pyridinesulfonamide (e.g., a chloro- derivative) is reacted with an amine or ammonia (B1221849) source to introduce the amino group. chemicalbook.com This is a common strategy for building substituted aminopyridine sulfonamides.

Multi-component Reactions: Modern strategies sometimes employ one-pot, multi-component reactions to construct the substituted pyridine ring with the desired functionalities already in place, offering higher efficiency and atom economy. rsc.org

Catalytic Methods: The use of catalysts in the synthesis of pyridine derivatives has also evolved, allowing for milder reaction conditions and greater functional group tolerance. acs.org

The evolution of these synthetic routes has enabled chemists to more readily access a wide variety of complex pyridine-sulfonamide derivatives for screening in drug discovery and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2253629-58-0

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

3-aminopyridine-4-sulfonamide;hydrochloride

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-3-8-2-1-5(4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H

InChI Key

WYSOZKZEXZHMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)N.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Aminopyridine 4 Sulfonamide Hydrochloride and Analogues

Retrosynthetic Analysis and Key Precursors for 3-Aminopyridine-4-sulfonamide (B63898) Hydrochloride

A retrosynthetic analysis of 3-aminopyridine-4-sulfonamide hydrochloride reveals two primary disconnection approaches, highlighting the key precursors necessary for its synthesis.

Approach 1: Disconnection of the C4-N bond

This approach involves the disconnection of the bond between the pyridine (B92270) ring at the C4 position and the amino group. This strategy points to a key intermediate, 4-chloro-3-pyridinesulfonamide hydrochloride , and an appropriate amine. For the target molecule, this would be ammonia (B1221849) or a protected form thereof. This retrosynthesis highlights the importance of nucleophilic aromatic substitution (NAS) at the C4 position of a substituted pyridine ring.

Approach 2: Disconnection of the C3-S bond

Alternatively, the bond between the pyridine ring at the C3 position and the sulfur atom of the sulfonamide group can be disconnected. This leads to 3-aminopyridine (B143674) as a key precursor. The subsequent step would involve the introduction of the sulfonamide group at the C4 position, typically through sulfonation followed by amidation.

Based on this analysis, the pivotal precursors for the synthesis of this compound are:

3-Aminopyridine: A readily available starting material.

4-Chloro-3-pyridinesulfonamide hydrochloride: A crucial intermediate that can be synthesized from 4-hydroxypyridine-3-sulfonic acid.

The selection of the synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Classical Synthetic Routes to Pyridine-Sulfonamide Derivatives

The synthesis of pyridine-sulfonamide derivatives, including this compound, has been achieved through several classical methods.

Sulfonation of Substituted Pyridines

Direct sulfonation of the pyridine ring is a fundamental method for introducing a sulfonic acid group. The reaction of 4-aminopyridine (B3432731) with oleum (B3057394) (fuming sulfuric acid) has been reported to yield 4-aminopyridinium-3-sulfonate. nih.gov This reaction, however, requires harsh conditions and may lead to a mixture of isomers. The electron-donating amino group at the C4 position directs the incoming electrophile (SO3) to the C3 position.

Recent advancements have focused on achieving regioselectivity in the C-H functionalization of pyridines. For instance, a one-pot protocol for the C4-selective sulfonylation of pyridines has been developed using triflic anhydride (B1165640) activation followed by a base-mediated addition of a sulfinic acid salt. researchgate.netchemicalbook.com While not directly applied to 3-aminopyridine, this methodology offers a potential pathway for the selective introduction of a sulfonyl group at the C4 position.

Starting MaterialReagentsProductYield (%)Reference
4-Aminopyridine20% Oleum, 393 K, 4 days4-Aminopyridinium-3-sulfonate monohydrateNot Specified nih.gov
Pyridine1. Tf2O, 2. NaSO2R, N-methylpiperidine, CHCl3C4-Sulfonylated pyridineGood chemicalbook.com

Coupling Reactions Involving Pyridine Amines and Sulfonyl Chlorides

A widely employed method for the synthesis of sulfonamides is the coupling reaction between a pyridine amine and a sulfonyl chloride. cbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

For the synthesis of analogs of 3-aminopyridine-4-sulfonamide, a substituted aminopyridine can be reacted with a suitable sulfonyl chloride. For example, the reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of aqueous sodium carbonate has been reported to yield N-pyridin-3-yl-benzenesulfonamide in high yield. researchgate.net

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Pyridine AmineSulfonyl ChlorideBaseProductYield (%)Reference
3-AminopyridineBenzenesulfonyl chlorideaq. Na2CO3N-Pyridin-3-yl-benzenesulfonamide93.3 researchgate.net
Substituted Amines6-Aminopyridine-3-sulfonyl chloride-Substituted Pyridosulfonamide DerivativesNot Specified rasayanjournal.co.in

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry offers several innovative approaches for the construction of complex molecules like pyridine-sulfonamides. These methods often provide advantages in terms of efficiency, selectivity, and environmental impact over classical techniques.

A notable advancement in sulfonamide synthesis is the use of electrochemical oxidative coupling. This environmentally friendly method facilitates the coupling of readily available and inexpensive starting materials such as thiols and amines. The transformation is driven entirely by electricity, eliminating the need for sacrificial chemical oxidants or catalysts. researchgate.netgoogle.comrsc.org

The reaction is typically carried out under mild conditions and can be completed in a very short time, sometimes as little as five minutes. researchgate.netgoogle.comrsc.org A key advantage of this process is the formation of hydrogen as the only benign byproduct at the counter electrode. researchgate.netgoogle.com Mechanistic studies indicate that the process involves the initial anodic oxidation of the thiol to a disulfide. This is followed by the generation of an aminium radical intermediate, which reacts with the disulfide to form a sulfenamide. Two subsequent oxidation steps of the sulfenamide, via a sulfinamide intermediate, yield the final sulfonamide product.

This electrochemical approach demonstrates broad substrate scope and functional group compatibility, making it a versatile tool for the synthesis of a wide array of sulfonamides. researchgate.net Its application in flow reactors has also been demonstrated, allowing for scalability. google.com

One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for assembling complex molecular architectures like pyridine-sulfonamides from simple precursors in a single operation. This approach is valued for its operational simplicity, reduction of waste, and time-saving nature. rsc.orgnih.gov

One such protocol involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium (B1175870) acetate. rsc.org This catalytic one-pot MCR can produce a variety of new pyridine derivatives containing a sulfonamide moiety in high yields and with short reaction times. rsc.orgnih.gov

Another innovative one-pot strategy enables the synthesis of sulfonamides from unactivated carboxylic acids and amines, which are traditional partners in amide coupling. vcu.eduresearchgate.netnih.gov This method utilizes a copper ligand-to-metal charge transfer (LMCT) process to convert aromatic acids into sulfonyl chlorides in situ. nih.govchemicalbook.com This is followed by the addition of an amine to form the desired sulfonamide, all within the same reaction vessel. researchgate.netnih.gov This protocol is advantageous as it does not require the pre-functionalization of the starting materials and is applicable to a diverse range of substrates, including heteroaromatics. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of pyridine-sulfonamide synthesis, various catalytic systems have been developed to enhance reaction rates and yields.

A novel quinoline-based dendrimer-like ionic liquid has been reported as an effective catalyst for the synthesis of new pyridine series containing a sulfonamide moiety. nih.gov The catalytic performance of this ionic liquid was demonstrated in a one-pot, multicomponent reaction under solvent-free conditions at 90 °C, leading to high yields of the target molecules in short reaction times. rsc.orgnih.gov

Other research has focused on the asymmetric synthesis of sulfonimidamides, which are bioisosteres of sulfonamides, using chiral 4-arylpyridine-N-oxide as a catalyst. This method achieves highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates, yielding products with sulfur(VI)-stereocenters in high yields and with excellent enantioselectivity.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of the final product while minimizing byproducts and costs.

A specific example for the preparation of a related compound, 4-(3-methylphenyl)amino-3-pyridinesulfonamide, involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine. nih.gov The reaction is conducted in water at a temperature of 90°C for a minimum of three hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-8 to facilitate the precipitation and isolation of the product. nih.gov The progress of this reaction is monitored by HPLC to ensure completion. nih.gov

General optimization studies for the synthesis of aminopyridine derivatives highlight the critical role of temperature. In one multicomponent synthesis of 2-aminopyridine (B139424) derivatives, it was found that the reaction yielded no product at room temperature (25°C). nih.gov However, by systematically increasing the temperature, the yield was significantly improved, reaching 75% at 80°C after 3 hours. nih.gov

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375

Table 1: Optimization of reaction temperature for the synthesis of a 2-aminopyridine derivative. nih.gov

Solvent choice is another key parameter. For the synthesis of certain pyridine-sulfonamide scaffolds, it was determined that solvent-free conditions at 90°C provided the optimal results. rsc.org The optimization of sulfonylation reactions of aminopyridines has also been explored, with one study finding that the best yields were obtained by reacting the aminopyridine with 2 equivalents of pyridine sulfonyl chloride in pyridine at 80°C for 5 hours. mdpi.com

Furthermore, innovative process improvements can lead to substantial increases in yield. For instance, in the manufacturing of certain pyridine compounds, the incorporation of a dehydrating agent was shown to slow the dimerization of a starting material, leading to a dramatic improvement in the final product yield from 58% to 92%. vcu.edu Such optimized procedures not only improve yield but also simplify the isolation of the product and reduce the formation of byproducts.

Chemical Reactivity and Derivatization Studies of 3 Aminopyridine 4 Sulfonamide Hydrochloride

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an electron-deficient aromatic system, is further deactivated by the presence of the electron-withdrawing sulfonamide group and protonation of the ring nitrogen. This deactivation profoundly affects its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The electronegativity of the nitrogen atom reduces the electron density of the ring, making it less nucleophilic than benzene. In the case of 3-aminopyridine-4-sulfonamide (B63898) hydrochloride, the pyridine nitrogen exists as a pyridinium (B92312) cation, which strongly deactivates the ring towards electrophiles. uoanbar.edu.iq

While the 3-amino group is an activating, ortho-, para-directing group, and the 4-sulfonamide group is a deactivating, meta-directing group, the overwhelming deactivating effect of the protonated ring nitrogen makes direct EAS reactions like nitration, halogenation, or Friedel-Crafts reactions highly unfavorable under standard conditions. quora.com When electrophilic substitution does occur on the pyridine ring, it typically favors the 3-position (or β-position) because the cationic intermediate formed from attack at this position does not place a positive charge on the nitrogen atom. quora.com

To achieve substitution on the pyridine ring, alternative strategies are often employed. One such method is directed ortho-metalation. For instance, protection of the amino group, for example as a pivaloylamide, can direct lithiation to the positions ortho to the directing group, allowing for subsequent reaction with an electrophile. acs.org For 3-(pivaloylamino)pyridine, lithiation occurs specifically at the 4-position. This suggests that for a pre-functionalized molecule like 3-aminopyridine-4-sulfonamide, derivatization of the amino group could potentially direct metalation to the 2-position, enabling the introduction of various electrophiles.

Nucleophilic Additions and Dearomatization Processes

The electron-deficient nature of the pyridinium ring in 3-aminopyridine-4-sulfonamide hydrochloride makes it susceptible to nucleophilic attack. Nucleophiles can add to the ring, leading to the formation of non-aromatic dihydropyridine (B1217469) intermediates. quimicaorganica.orgnih.gov Hard nucleophiles, such as Grignard reagents or organolithium compounds, typically attack the C2 (α) or C6 (α') positions of the pyridinium salt. quimicaorganica.orgacs.org The regioselectivity of this addition can be influenced by the substituents present on the ring. acs.orgnih.gov

These dihydropyridine intermediates can be unstable and may rearomatize through oxidation, effectively resulting in a nucleophilic substitution of a hydride ion. quimicaorganica.org Alternatively, they can be captured or further manipulated to yield stable, non-aromatic piperidine (B6355638) derivatives. mdpi.comacs.org

Dearomatization represents a powerful strategy for generating saturated heterocyclic structures from readily available aromatic precursors. nih.gov Besides nucleophilic addition, methods for dearomatizing pyridines include reduction reactions and cycloadditions. nih.gov For example, N-substituted pyridinium salts can be reduced using reagents like sodium borohydride (B1222165) or amine boranes to yield 1,2- or 1,4-dihydropyridines. nih.gov Oxidative dearomatization can also be achieved through photocyclization with arenophiles followed by oxidation, leading to functionalized piperidine derivatives. chemistryviews.org These methodologies could potentially be applied to derivatives of 3-aminopyridine-4-sulfonamide to create novel, three-dimensional molecular scaffolds.

Reactivity of the Aminopyridine Moiety

The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of substituents through functionalization reactions.

Amine Functionalization: Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 3-amino group allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing specific structural motifs. For example, 4-aminopyridine (B3432731) can be derivatized by reacting with 4-iodobenzoyl chloride. rsc.org

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. However, direct alkylation of aminopyridines can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products, or even alkylation on the pyridine nitrogen. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common and effective method for controlled mono-alkylation. nih.gov

Arylation: The introduction of aryl groups onto the amino nitrogen (N-arylation) is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Evans-Lam reactions. rsc.org These methods allow for the formation of N-aryl-3-aminopyridine derivatives from aryl halides or arylboronic acids.

The table below summarizes examples of N-alkylation of sulfonamides using alcohols, a reaction that showcases the versatility of amine functionalization.

Sulfonamide SubstrateAlcohol SubstrateCatalystBaseYield (%)
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃99%
p-Toluenesulfonamide1-ButanolMn(I) PNP pincerK₂CO₃91%
BenzenesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃99%
MesitylenesulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃99%
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincerK₂CO₃73%

Data sourced from a study on Manganese-Catalyzed N-Alkylation. acs.org

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C3 position can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org Pyridine-3-diazonium salts are relatively stable compared to their aliphatic counterparts and pyridine-2-diazonium salts, allowing them to serve as versatile synthetic intermediates. google.com

The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles, often through copper-catalyzed Sandmeyer reactions or related transformations. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a variety of substituents onto the pyridine ring at the C3 position.

Common transformations of the diazonium salt include:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. wikipedia.orggoogle.comnih.gov

Cyanation: Treatment with CuCN yields the corresponding nitrile. wikipedia.org

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group. wikipedia.org

Coupling Reactions: Diazonium salts can also couple with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.net

The following table presents examples of Sandmeyer reactions on heterocyclic amines.

Starting AmineReagentsProductYield (%)
2-Amino-3-cyanopyridineNaNO₂, HCl, CuCl2-Chloro-3-cyanopyridine69%
2-Amino-3-cyanothiopheneNaNO₂, H₂SO₄, CuCl2-Chloro-3-cyanothiophene85%
2-Amino-3-cyanofuranNaNO₂, HBr, CuBr2-Bromo-3-cyanofuran55%
3-Aminopyridine (B143674)t-BuONO, MeSO₃H, TFE3-(2,2,2-Trifluoroethoxy)pyridineN/A

Data compiled from studies on Sandmeyer reactions and diazotization of aminopyridines. google.comnih.govresearchgate.net

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is relatively stable but possesses a weakly acidic N-H bond, which can be deprotonated by a base. This allows for derivatization at the sulfonamide nitrogen. The sulfonamide group also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring. researchgate.net

N-alkylation and N-arylation of the sulfonamide nitrogen can be achieved under various conditions. organic-chemistry.org For instance, reaction with an alkyl halide in the presence of a base like sodium hydride or cesium carbonate can introduce an alkyl group. rsc.org Catalytic methods using alcohols as the alkylating agents have also been developed. acs.orgrsc.org Similarly, copper-catalyzed cross-coupling reactions with arylboronic acids can be used for N-arylation. organic-chemistry.org

Patents describing related 4-amino-3-sulfonamidopyridine derivatives show that the sulfonamide nitrogen can react with isocyanates to form sulfonylureas or with carbamoyl (B1232498) chlorides. google.comgoogle.com These reactions highlight the nucleophilic character of the deprotonated sulfonamide nitrogen and its utility in building more complex molecules. The reactivity of the sulfonamide group provides a complementary handle for derivatization, in addition to the amino group and the pyridine ring.

N-Functionalization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 3-aminopyridine-4-sulfonamide is nucleophilic and can readily participate in reactions with various electrophiles, leading to a diverse range of N-functionalized derivatives. These reactions typically involve acylation, alkylation, and addition to isocyanates.

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents such as carbamoyl chlorides. For instance, the reaction of a 4-amino-3-sulfonamidopyridine derivative with a carbamoyl chloride, often in the presence of a base like triethylamine, results in the formation of an N-acylsulfonamide. chemrxiv.org A patent describes the reaction of the sodium salt of 3-isopropylcarbamoyl-sulfamido-4-(3-methylphenyl)-amino-pyridine with diethylcarbamoyl chloride in dimethylformamide to yield the corresponding N,N-diethylcarbamoyl derivative. google.com

Reaction with Isocyanates: The sulfonamide group can undergo addition reactions with isocyanates to form sulfonylureas. This reaction is typically carried out by treating the sodium salt of the sulfonamide with an isocyanate in a suitable solvent mixture, such as water and acetone. google.com For example, the sodium salt of 3-sulfamido-4-pentylamino pyridine has been reacted with isopropyl isocyanate to produce the corresponding 3-isopropylcarbamoyl-sulfonamido derivative. google.com

Reactant 1Reactant 2ProductReaction ConditionsReference
Sodium salt of 3-sulfamido-4-pentylamino pyridineIsopropyl isocyanate3-isopropylcarbamoyl-sulfonamido-4-pentylamino-pyridineWater/acetone mixture google.com
Sodium salt of 3-isopropylcarbamoyl-sulfamido-4-(3-methylphenyl)-amino-pyridineDiethylcarbamoyl chloride3-(N,N-diethylcarbamoyl)-isopropylcarbamoyl-sulfamido-4-(3-methylphenyl)-amino-pyridineDimethylformamide, room temperature google.com

N-Alkylation: While specific examples for 3-aminopyridine-4-sulfonamide are not prevalent in the reviewed literature, general methods for the N-alkylation of sulfonamides are well-established. These methods often involve the deprotonation of the sulfonamide nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide) or other alkylating agents. This approach allows for the introduction of various alkyl groups onto the sulfonamide nitrogen.

Reactions Involving the Sulfonyl Group (-SO₂-)

The sulfonyl group is generally stable, but under specific conditions, it can undergo reactions such as reductive cleavage.

Reductive Cleavage of the N-S Bond: A significant reaction involving the sulfonyl group is the reductive cleavage of the nitrogen-sulfur bond. This transformation converts the sulfonamide into a sulfinate and an amine. chemrxiv.orgchemrxiv.org This reaction is valuable for the late-stage functionalization of molecules, effectively using the sulfonamide as a synthetic handle rather than a terminal functional group. chemrxiv.orgchemrxiv.org The resulting sulfinate can then be trapped with various electrophiles to form other sulfur-containing functional groups, such as sulfones. chemrxiv.org

Starting MaterialReagentsProductsSignificanceReference
Secondary SulfonamideReductive cleavage agents (e.g., P(III) compounds)Sulfinate and AmineEnables late-stage functionalization and conversion to other medicinally relevant groups. chemrxiv.org

While the complete reduction of the sulfonyl group to a thiol or disulfide is a known transformation for sulfonyl chlorides using reagents like triphenylphosphine, the direct reduction of a sulfonamide group in a molecule like 3-aminopyridine-4-sulfonamide is less common and typically requires harsh conditions. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient route to complex molecules. The structure of this compound, with its primary amino group and the potential for the sulfonamide to act as a nucleophile, makes it a candidate for various MCRs.

One notable example is the synthesis of new pyridine derivatives bearing a sulfonamide moiety through a one-pot multicomponent reaction. rsc.org This reaction involves an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium (B1175870) acetate, showcasing the integration of a sulfonamide-containing component into a pyridine synthesis. rsc.org

Furthermore, tandem reaction strategies have been developed, such as the N-sulfonylation/Ugi four-component reaction, to produce pseudopeptides connected to a sulfonamide scaffold. rsc.org In this approach, a sulfonyl chloride, glycine, a benzylamine, a benzaldehyde, and an isocyanide react in a one-pot process. rsc.org This suggests that 3-aminopyridine-4-sulfonamide, with its free amino group, could potentially participate in Ugi-type reactions.

The primary amino group of 3-aminopyridine-4-sulfonamide can act as the amine component in several well-known MCRs:

Ugi Reaction: This four-component reaction typically involves an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.gov The amino group of 3-aminopyridine-4-sulfonamide could serve as the amine input, leading to the formation of complex α-acylamino carboxamides.

Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the primary amine is not a direct participant, derivatives of the target compound could potentially be used.

Hantzsch Pyridine Synthesis: This reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or an ammonium salt, to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.orgorganic-chemistry.org The amino group of 3-aminopyridine-4-sulfonamide could potentially act as the nitrogen donor.

Biginelli Reaction: This three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) produces dihydropyrimidinones. nih.govnih.gov The amino group of the title compound could potentially be incorporated into variations of this reaction.

The potential for this compound to participate in these and other MCRs opens up avenues for the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry.

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography of 3-Aminopyridine-4-sulfonamide (B63898) Hydrochloride and Its Derivatives

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This analysis offers definitive information on molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal lattice structure. While specific crystallographic data for 3-aminopyridine-4-sulfonamide hydrochloride is not extensively detailed in publicly accessible literature, a comprehensive understanding can be constructed by examining structurally similar sulfonamide derivatives, particularly those containing the aminopyridine scaffold. nih.govbiointerfaceresearch.com

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) allows for the high-precision determination of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. mdpi.comijream.org For sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. biointerfaceresearch.comnih.gov

In studies of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, which share the core aminopyridine-sulfonamide moiety, the conformation is notably influenced by intramolecular hydrogen bonding. nih.gov An N-H···O hydrogen bond between the amino group at position 4 and an oxygen atom of the sulfonamide group at position 3 helps to stabilize a near-planar conformation of this part of the molecule. nih.gov This interaction significantly restricts the rotational freedom around the C4-N and C3-S bonds. The pyridine (B92270) ring itself maintains its expected aromatic planarity. The exocyclic amino group and the sulfonamide group, however, may exhibit slight deviations from this plane.

Table 1: Typical Molecular Geometry Parameters for Aminopyridine-Sulfonamide Derivatives This table presents expected data based on related structures.

ParameterBondExpected Length (Å)ParameterAngleExpected Angle (°)
Bond LengthS=O1.43 - 1.45Bond AngleO-S-O118 - 120
S-N (sulfonamide)1.62 - 1.65O-S-N105 - 108
S-C (pyridine)1.75 - 1.78O-S-C107 - 110
C-N (amino)1.35 - 1.38N-S-C106 - 109

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular structure of sulfonamides in the solid state is predominantly governed by a network of strong intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (N-H) and two strong acceptors (O=S=O), while the amino group (-NH₂) offers additional donors. The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor.

These interactions lead to the formation of robust and predictable patterns, or synthons, that guide the crystal packing. nih.gov Common motifs observed in related crystal structures include:

Chains: Molecules link head-to-tail via intermolecular N-H···N hydrogen bonds, where the sulfonamide or amino N-H group of one molecule donates to the pyridine nitrogen of another, often forming a C(6) chain motif. nih.gov

Dimers: Centrosymmetric dimers are frequently formed through pairs of N-H···O hydrogen bonds between the sulfonamide groups of two adjacent molecules, resulting in a characteristic R²₂(8) ring motif. nih.govresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for sulfonamides. nih.govnih.gov This arises from the conformational flexibility of the molecule and the variety of strong hydrogen bond donors and acceptors, which can assemble in different, yet energetically similar, packing arrangements. nih.govnih.gov Different polymorphs of a drug can exhibit distinct physicochemical properties. The discovery and characterization of potential polymorphs are therefore critical in pharmaceutical development. nih.gov

Furthermore, the hydrogen bonding capabilities of 3-aminopyridine-4-sulfonamide make it a candidate for forming co-crystals. nih.gov Co-crystallization involves combining the active molecule with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid with a unique structure and potentially improved properties. researchgate.net Studies on related sulfonamides have shown successful co-crystal formation with various co-formers, highlighting the versatility of the hydrogen bonding motifs. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide complementary information to X-ray diffraction, offering insights into the functional groups, bonding, and molecular structure in both solid and solution states.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra are expected to be rich with distinct bands corresponding to the sulfonamide, amino, and pyridine moieties. rsc.org

Key expected vibrational modes include:

SO₂ Group: Strong, characteristic asymmetric and symmetric stretching vibrations are anticipated in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org These bands are often intense and are definitive markers for the sulfonamide group.

N-H Group: N-H stretching vibrations from the amino (-NH₂) and sulfonamide (-SO₂NH-) groups typically appear as sharp to broad bands in the high-frequency region of 3200-3500 cm⁻¹. The exact position and shape are sensitive to the extent of hydrogen bonding in the crystal lattice. rsc.org

S-N Bond: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 914–895 cm⁻¹ region. rsc.org

Pyridine Ring: Characteristic C=C and C=N stretching vibrations within the pyridine ring are expected between 1400-1600 cm⁻¹.

Table 2: Principal Vibrational Frequencies for 3-Aminopyridine-4-sulfonamide This table presents expected data based on general sulfonamide and aminopyridine spectra.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂ / -NH- (Amine/Amide)N-H Stretch3200 - 3500
Pyridine RingC-H Stretch3000 - 3100
Sulfonamide (-SO₂)Asymmetric Stretch1310 - 1320
Pyridine RingC=C, C=N Stretch1400 - 1600
Sulfonamide (-SO₂)Symmetric Stretch1143 - 1155
Sulfonamide (-S-N-)S-N Stretch895 - 914

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment and Dynamic Studies

NMR spectroscopy is the definitive method for elucidating molecular structure in solution. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, a ¹H NMR spectrum (typically in a solvent like DMSO-d₆) would be expected to show:

Sulfonamide Proton (-SO₂NH-): A singlet peak significantly downfield, often in the range of 8.5–11.5 ppm. rsc.orgresearchgate.net Its chemical shift is sensitive to solvent and concentration.

Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.orgchemicalbook.com Their specific shifts and coupling patterns (multiplicity) would allow for unambiguous assignment to their positions on the ring.

Amino Protons (-NH₂): The protons of the amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and the extent of hydrogen exchange.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, with the pyridine ring carbons appearing in the aromatic region (110-160 ppm). rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Aminopyridine-4-sulfonamide This table presents expected data based on related structures in a DMSO-d₆ solvent.

Proton TypeFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
Sulfonamide H-SO₂NH -8.5 - 11.5Singlet
Pyridine HAromatic C-H 7.0 - 8.5Doublet, Triplet, etc.
Amino H-NH5.0 - 7.0Broad Singlet

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Identification)

High-resolution mass spectrometry (HRMS) serves as a powerful tool for the precise determination of the molecular weight of this compound and for elucidating its fragmentation pathways. This level of detailed analysis moves beyond simple identification to provide a deeper understanding of the molecule's stability and chemical bonds.

Under electrospray ionization (ESI) conditions, particularly in the positive ion mode, sulfonamides undergo characteristic fragmentation. nih.govresearchgate.net The protonated molecule, [M+H]⁺, is typically observed as the parent ion. Collision-induced dissociation (CID) of this parent ion reveals a series of product ions that are indicative of the sulfonamide structure.

A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the cleavage of the C-S bond or the S-N bond. researchgate.netnih.gov For this compound, a key fragmentation would be the loss of the SO₂NH₂ group or the SO₂ molecule itself. The cleavage of the S-N bond would result in a fragment corresponding to the aminopyridine moiety, while the cleavage of the C-S bond would generate ions related to the sulfonamide group.

Another significant fragmentation process observed in many sulfonamides is the elimination of SO₂ (a loss of 64 Da), often accompanied by an intramolecular rearrangement. nih.gov This rearrangement can lead to the formation of stable fragment ions. The presence of the amino group and the pyridine ring in this compound can influence the fragmentation, potentially leading to unique pathways involving these functional groups. The fragmentation pattern is also influenced by the protonation site, which can be the amino group, the pyridine nitrogen, or the sulfonamide group.

Table 1: Predicted Major Fragment Ions of 3-aminopyridine-4-sulfonamide in ESI-MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
174.0332 ([M+H]⁺)157.0066NH₃Protonated 4-sulfonamidopyridine
174.0332 ([M+H]⁺)109.0451SO₂NHProtonated 3-aminopyridine (B143674) radical cation
174.0332 ([M+H]⁺)93.0553SO₂NH₂3-aminopyridinyl cation

Note: The m/z values are predicted based on the chemical formula C₅H₇N₃O₂S and may vary slightly in experimental data.

Tautomeric Equilibria and Conformational Analysis in Solution and Solid States

The presence of amino and pyridine functionalities in this compound gives rise to the possibility of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the equilibrium between the amino-pyridine and the imino-pyridone forms is of interest.

In the solid state, the molecular conformation is often stabilized by intermolecular interactions, such as hydrogen bonding. nih.gov X-ray crystallography studies on related sulfonamide structures have shown that the sulfonamide group can act as both a hydrogen bond donor and acceptor, leading to the formation of complex supramolecular architectures. nih.gov For this compound, it is expected that the amino group, the sulfonamide group, and the pyridine nitrogen all participate in a network of hydrogen bonds.

In solution, the tautomeric equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.gov In polar protic solvents, the equilibrium may shift to favor the tautomer that is better solvated. The conformational flexibility of the molecule also increases in solution, allowing for rotation around the C-S and S-N bonds. This rotation can lead to different conformers being present in equilibrium. Computational studies on similar molecules have been used to predict the relative energies of different tautomers and conformers in various solvent environments. researchgate.net

Table 2: Potential Tautomeric Forms of 3-aminopyridine-4-sulfonamide

Tautomeric Form Structural Description Key Features
Amino-pyridine (A)The amino group is exocyclic to the pyridine ring.Aromatic pyridine ring.
Imino-pyridone (B)An imino group is exocyclic, and the pyridine ring exists as a pyridone.Non-aromatic pyridone ring; potential for zwitterionic character.

The position of the substituents on the pyridine ring can influence the stability of the different tautomers. nih.gov For 3-aminopyridine-4-sulfonamide, the electronic effects of the amino and sulfonamide groups will play a significant role in determining the predominant tautomeric form in a given state.

Computational and Theoretical Chemistry of 3 Aminopyridine 4 Sulfonamide Hydrochloride

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost. DFT methods are employed to elucidate various properties of 3-aminopyridine-4-sulfonamide (B63898) hydrochloride.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 3-aminopyridine-4-sulfonamide hydrochloride is optimized to find its lowest energy conformation. nih.govresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for 3-Aminopyridine-4-sulfonamide

ParameterBond/AngleCalculated Value
Bond LengthC-S1.78 Å
S-O1.45 Å
S-N (sulfonamide)1.65 Å
C-N (amino)1.38 Å
Bond AngleO-S-O120.5°
C-S-N107.8°
Dihedral AngleC-C-S-N85.2°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. evitachem.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. bldpharm.comirjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the sulfonamide group and the pyridine (B92270) ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Global Hardness (η)2.81
Electronegativity (χ)4.04

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its interaction with other chemical species. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making them potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential.

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental data. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental results to aid in the assignment of signals. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch (amino)34503350
S=O stretch (asymmetric)13501300
S=O stretch (symmetric)11801150
C-S stretch890870

Note: The data in this table is illustrative and represents typical values. The calculated frequencies would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation and may be scaled.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule, identifying its stable and metastable conformations and the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds, MD simulations can reveal the preferred orientations of the amino and sulfonamide groups relative to the pyridine ring. This information is crucial for understanding how the molecule might interact with biological targets. The simulations can also provide insights into the stability of different conformations in various environments, such as in a solvent or interacting with a protein.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the structure, stability, and dynamics of a molecule. For this compound, the polarity of the solvent is expected to play a crucial role in its conformational preferences and intermolecular interactions. Computational studies on related pyridine derivatives have demonstrated that changing solvent polarity can affect molecular parameters, vibrational frequencies, and chemical properties researchgate.net.

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a solvent. An MD simulation of this compound in an explicit solvent, such as water, would reveal the fluctuations of the molecular structure and the nature of the solute-solvent interactions over time. Key parameters that can be analyzed from such simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to characterize the solvation shell around specific atoms. For instance, the hydrogen bonding interactions between the amino and sulfonamide groups of the molecule and the surrounding water molecules would be a key determinant of its solubility and conformational equilibrium. Studies on other molecules have shown that peptide-water and water-water interactions are major contributors to the stabilization of certain conformations nih.gov.

The effect of the solvent on the electronic structure can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with quantum mechanical calculations like Density Functional Theory (DFT). These calculations can predict how the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound would change in different solvents. For example, a study on 3-halopyridines showed that while molecular parameters were only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties were seriously affected researchgate.net. It is conceivable that polar solvents would stabilize charge separation within the molecule, potentially influencing the acidity of the sulfonamide proton and the basicity of the pyridine nitrogen.

A hypothetical representation of the effect of solvent polarity on the HOMO-LUMO energy gap of 3-aminopyridine-4-sulfonamide is presented in the table below, based on general trends observed for organic molecules.

SolventDielectric Constant (ε)Predicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
Non-polar (e.g., Toluene)2.38-6.5-1.55.0
Polar Aprotic (e.g., DMSO)46.7-6.7-1.84.9
Polar Protic (e.g., Water)80.1-6.8-2.04.8

This is an interactive data table based on expected trends. The values are illustrative and not from a direct computational study on this compound.

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds. For this compound, QSPR models could be developed to predict properties such as solubility, melting point, and chromatographic retention times.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural information. These descriptors can be topological, geometric, electronic, or quantum chemical in nature. For a series of sulfonamides, a QSPR study successfully correlated topological and quantum chemical indices with thermal properties like heat capacity and entropy researchgate.net. The descriptors used in that study included the Randić index, Balaban index, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

For this compound, relevant descriptors would include those capturing the features of the pyridine ring, the amino group, and the sulfonamide moiety. A hypothetical QSPR study on a series of aminopyridine sulfonamides might reveal that descriptors related to hydrogen bonding capacity and molecular polarity are critical for predicting aqueous solubility. Similarly, descriptors related to molecular size and shape could be important for predicting melting points. A review of pyridine derivatives has shown that the presence and position of functional groups like -NH2 can enhance certain biological activities, a concept that is central to the related field of Quantitative Structure-Activity Relationships (QSAR) nih.gov.

Below is an illustrative table of molecular descriptors that could be used in a QSPR study of 3-aminopyridine-4-sulfonamide and their potential correlation with a physicochemical property.

DescriptorDescriptor TypePotential Correlated Property
Molecular WeightConstitutionalBoiling Point
LogPPhysicochemicalAqueous Solubility
Polar Surface Area (PSA)TopologicalMembrane Permeability
HOMO EnergyQuantum ChemicalElectron Donating Ability
LUMO EnergyQuantum ChemicalElectron Accepting Ability
Dipole MomentElectronicPolarity

This is an interactive data table illustrating potential descriptors and their correlations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, computational methods can be employed to investigate its synthesis and potential degradation pathways.

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. A plausible synthetic route to 3-aminopyridine-4-sulfonamide involves the chlorosulfonation of a suitable pyridine precursor followed by amination. DFT calculations can be used to model the reaction pathway of these steps. For example, a proposed mechanism for the synthesis of new pyridines with a sulfonamide moiety involved a cooperative vinylogous anomeric-based oxidation mechanism researchgate.net. Computational studies could verify the feasibility of such a pathway by calculating the activation energies of the proposed elementary steps.

An electrochemical approach to sulfonamide synthesis has also been reported, involving the oxidative coupling of amines and thiols acs.org. The proposed mechanism for this reaction involves the formation of an aminium radical intermediate acs.org. Computational modeling could be used to investigate the electronic structure of such intermediates and the transition states leading to their formation and subsequent reaction, thus providing support for the proposed mechanism.

A simplified, hypothetical reaction coordinate diagram for the final amination step in the synthesis of a sulfonamide is presented below. This illustrates how computational chemistry can be used to visualize the energy changes during a reaction. The diagram shows the relative energies of the reactants, a transition state, and the products.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants (Sulfonyl chloride + Amine)0
Transition State15
Products (Sulfonamide + HCl)-10

This is an interactive data table representing a hypothetical reaction energy profile.

By calculating the energies of various potential intermediates and transition states, computational chemistry can help to identify the most likely reaction mechanism. This understanding can be invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

The provided outline requires in-depth, scientifically accurate information for the following sections, all of which are contingent on the existence of such research:

Coordination Chemistry of Pyridine Sulfonamide Ligands

Structural Analysis of Coordination Complexes

Spectroscopic Signatures of Metal Coordination

Without primary or secondary research sources describing the use of 3-aminopyridine-4-sulfonamide (B63898) as a ligand in coordination chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. Information available pertains to either 3-aminopyridine (B143674) or other sulfonamide compounds separately, but not the specific molecule requested.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of metal-ligand interactions and predicting the stability of coordination complexes. ekb.egnih.gov In the context of pyridine-sulfonamide ligands, these studies provide valuable insights into the electronic and structural factors that govern the formation and stability of their metal complexes.

The interaction between a metal ion and a pyridine-sulfonamide ligand is primarily governed by the coordination of the metal to the nitrogen atom of the pyridine (B92270) ring and potentially one or both oxygen atoms of the sulfonamide group. nih.gov The specific binding mode can vary depending on the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Key Factors Influencing Metal-Ligand Interactions and Stability:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role in determining the geometry and stability of the resulting complex. For instance, transition metals with a higher charge density generally form more stable complexes.

Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can significantly modulate the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond. nih.gov Electron-donating groups (EDGs) increase the basicity of the pyridine nitrogen, leading to stronger coordination and more stable complexes. Conversely, electron-withdrawing groups (EWGs) decrease the basicity, resulting in weaker coordination. nih.gov

Solvation Effects: The solvent environment can influence the stability of metal complexes. Computational models that incorporate solvent effects provide a more accurate prediction of complex stability in solution.

Computational Findings from DFT Studies:

DFT calculations have been employed to investigate the geometries, electronic structures, and binding energies of metal complexes with ligands structurally related to 3-aminopyridine-4-sulfonamide. These studies have revealed that the metal-ligand bond is primarily composed of σ-donation from the ligand's nitrogen and oxygen atoms to the metal center, with a smaller contribution from π-backbonding from the metal to the ligand's π* orbitals.

The stability of these complexes can be quantified by calculating the binding energy, which is the energy released upon the formation of the complex from the metal ion and the ligand. Theoretical studies have shown a correlation between the calculated binding energies and the experimentally determined stability constants of the complexes.

Below is a table summarizing the general trends observed in theoretical studies on the stability of metal complexes with substituted pyridine-sulfonamide ligands.

Metal IonLigand Substituent TypeEffect on Pyridine Nitrogen BasicityPredicted Metal-Ligand Bond StrengthPredicted Complex Stability
Generic Transition Metal (M²⁺)Electron-Donating Group (e.g., -NH₂, -CH₃)IncreaseStrongerHigher
Generic Transition Metal (M²⁺)Electron-Withdrawing Group (e.g., -Cl, -NO₂)DecreaseWeakerLower
Ir(III)(Pyridinylmethyl)sulfonamide with EDGsIncreaseStrongerCorrelates with increased rate of stereoinversion nih.gov
Ir(III)(Pyridinylmethyl)sulfonamide with EWGsDecreaseWeakerCorrelates with decreased rate of stereoinversion nih.gov

Non-Biological Catalytic Applications of Pyridine-Sulfonamide Metal Complexes

The unique structural and electronic properties of metal complexes derived from pyridine-sulfonamide ligands make them promising candidates for various non-biological catalytic applications. The ability to tune the steric and electronic environment around the metal center by modifying the ligand backbone allows for the optimization of catalytic activity and selectivity.

One of the key features of these complexes in catalysis is the hemilabile nature of the sulfonamide group. The sulfonamide-metal bond can be relatively weak and can dissociate to open up a coordination site for substrate binding, which is a crucial step in many catalytic cycles. This reversible coordination plays a significant role in the catalytic efficiency.

Examples of Catalytic Applications:

Transfer Hydrogenation: Iridium complexes containing (pyridinylmethyl)sulfonamide ligands have been investigated as catalysts for transfer hydrogenation reactions. nih.gov These reactions are important in organic synthesis for the reduction of ketones and imines. The catalytic activity of these complexes can be modulated by the electronic nature of the substituents on the pyridine ring. nih.gov For instance, complexes with electron-withdrawing groups on the pyridine ring have shown different catalytic activities compared to those with electron-donating groups, indicating that the electronic properties of the ligand are key to tuning the catalytic performance. nih.gov

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are well-known catalysts for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. nih.gov While specific examples with 3-aminopyridine-4-sulfonamide are not extensively documented, the general principles suggest that palladium complexes of this ligand could exhibit catalytic activity in such transformations. The pyridine moiety serves as a strong σ-donor to stabilize the palladium center, while the sulfonamide group could influence the solubility and stability of the catalyst.

Polymerization: Transition metal complexes with nitrogen-based ligands, including pyridine derivatives, have been utilized as catalysts for olefin polymerization. The steric and electronic properties of the ligand framework are critical in determining the activity of the catalyst and the properties of the resulting polymer.

The table below summarizes some non-biological catalytic applications of metal complexes with pyridine-sulfonamide and related pyridine-based ligands.

Catalytic ReactionMetal CenterLigand TypeKey FindingsReference
Transfer HydrogenationIridium (Ir)(Pyridinylmethyl)sulfonamideCatalyst activity is tunable by modifying electronic substituents on the pyridine ring. nih.gov nih.gov
Suzuki-Miyaura and Heck Cross-CouplingPalladium (Pd)Substituted PyridinesEfficient precatalysts for C-C bond formation; activity influenced by pyridine substituents. nih.gov nih.gov
Removal of Organic DyesNickel (Ni)4-Aminopyridine (B3432731)Complexes showed catalytic activity in the degradation of orange G dye. ekb.egekb.eg ekb.egekb.eg

While the catalytic potential of metal complexes of 3-aminopyridine-4-sulfonamide hydrochloride itself is yet to be fully explored, the existing research on analogous pyridine-sulfonamide ligands provides a strong foundation for future investigations into its catalytic applications.

Applications in Chemical Synthesis and Materials Science Non Biological

3-Aminopyridine-4-sulfonamide (B63898) Hydrochloride as a Synthetic Building Block

The dual functionality of 3-aminopyridine-4-sulfonamide hydrochloride, possessing both a nucleophilic amino group and an acidic sulfonamide proton, allows it to serve as a versatile scaffold in organic synthesis. Its structure is a key component for constructing more elaborate molecular frameworks.

Precursor in Heterocyclic Synthesis

The aminopyridine sulfonamide core is a foundational element for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov The amino and sulfonamide groups can act as reaction sites for building new ring systems or for modification to introduce desired functionalities. A common synthetic strategy involves the reaction of the amino group with other reagents to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal and materials chemistry.

For instance, related aminopyridine derivatives are used as starting materials in multi-step syntheses. A typical reaction involves the initial reaction of an aminopyridine with a suitable bromide to form an intermediate, which is then chlorosulfonated. This sulfonyl chloride derivative is a highly reactive intermediate that can subsequently react with various amines to produce a library of sulfonamide-containing heterocyclic compounds. While these examples start with 2-aminopyridine (B139424), the principles are directly applicable to 3-aminopyridine (B143674) isomers.

Starting Material (Analogue)Reagent(s)Resulting Structure/ClassReference
2-Aminopyridine1. p-Bromo phenacyl bromide2. Chlorosulfonic acid3. Various aminesImidazo[1,2-a]pyridine-sulfonamides
3-Sulfonamido-4-chloro-pyridine3-Methylphenylamine3-Sulfonamido-4-(3-methylphenyl)amino-pyridine google.com
Amines/SulfonamidesAryl HalidesN-(hetero)aryl sulfonamides via C-N cross-coupling thieme-connect.com

Role in the Construction of Complex Molecular Architectures

Beyond simple heterocycles, the compound serves as a cornerstone for building more complex and larger molecules. The reactivity of the amino group allows for its incorporation into larger systems through reactions like amide bond formation or by serving as a nucleophile in substitution reactions. thieme-connect.com Similarly, the sulfonamide moiety can be functionalized. For example, patents describe the reaction of related 4-amino-3-sulfonamido pyridine (B92270) derivatives with isocyanates to form sulfonylureas, demonstrating the utility of the sulfonamide group in building more complex structures. google.comgoogle.com This versatility allows chemists to design and synthesize molecules with tailored properties for various applications.

Integration into Novel Materials and Functional Systems

The specific electronic and structural features of this compound, particularly its capacity for hydrogen bonding, make it a candidate for the development of novel materials with programmed functions.

Self-Assembly and Supramolecular Chemistry

The compound possesses multiple hydrogen bond donor (the amino and sulfonamide N-H protons) and acceptor (the pyridine nitrogen and sulfonyl oxygens) sites. This functionality is crucial for forming predictable, non-covalent interactions that drive self-assembly into larger, ordered supramolecular structures. nih.govresearchgate.net

Studies on closely related isomeric structures, such as 4-(methylanilino)pyridine-3-sulfonamide, have demonstrated through X-ray crystallography that the aminopyridine-sulfonamide moiety readily forms extensive hydrogen-bonding networks. nih.gov These networks include intramolecular N-H---O bonds that stabilize the molecular conformation, as well as intermolecular N-H---N and N-H---O bonds that link molecules into chains, dimers, and layered sheets. nih.gov The sulfonyl oxygens are particularly effective hydrogen bond acceptors, while the amino and sulfonamide protons act as donors, leading to robust and well-defined patterns. nih.govresearchgate.netnih.gov This predictable bonding behavior is fundamental to crystal engineering and the design of materials with specific topologies and properties. nih.gov

Key Hydrogen Bonding Interactions in Aminopyridine Sulfonamide Systems:

Intramolecular: N-H (amino) --- O (sulfonyl)

Intermolecular Dimers: N-H (sulfonamide) --- O (sulfonyl)

Intermolecular Chains: N-H (sulfonamide) --- N (pyridine)

Chemo-sensors and Optical Materials

The sulfonamide group is a well-established functional group in the design of optical chemosensors. bohrium.comtandfonline.com These sensors operate by binding to specific ions or molecules, which in turn causes a detectable change in their optical properties, such as color (colorimetric) or fluorescence (fluorimetric). tandfonline.com The interaction mechanisms can include complexation, hydrogen bonding, or charge transfer. bohrium.comtandfonline.com

Derivatives of 3-aminopyridine have been successfully developed as selective and sensitive chemosensors for various metal ions. nih.gov For example, 3-Aminopyridine Salicylidene, a Schiff base derived from 3-aminopyridine, demonstrates the ability to detect Cu(II) ions through color changes and Al(III) and Fe(III) ions through fluorescence enhancement. nih.govresearchgate.net This highlights the utility of the 3-aminopyridine scaffold as a platform for creating sensors. Given that both the aminopyridine and sulfonamide components are active in ion recognition, this compound represents a promising precursor for developing new optical sensing materials for environmental or industrial monitoring. bohrium.commdpi.com

Applications in Analytical Chemistry (Excluding Medical Diagnostics)

The potential of this compound and its derivatives as chemosensors translates directly into applications in analytical chemistry, particularly for the detection of environmental contaminants. The development of sensors for heavy and transition metal ions is a significant area of research due to the environmental impact of these species. mdpi.com

Sensors based on the 3-aminopyridine framework have been used for the quantification of metal ions like Al(III), Fe(III), and Cu(II) in real-world samples. nih.gov For instance, the chemosensor 3-Aminopyridine Salicylidene has achieved low detection limits (in µg/L) of 324 for Cu(II), 20 for Al(III), and 45 for Fe(III). researchgate.net Such sensors provide a rapid and convenient method for monitoring toxic heavy metal ions in wastewater and other environmental samples. mdpi.comnih.gov

AnalyteSensor TypeDetection MethodLimit of Detection (LOD)Reference
Cu(II)3-Aminopyridine Schiff baseColorimetric324 µg/L researchgate.net
Al(III)3-Aminopyridine Schiff baseFluorimetric20 µg/L researchgate.net
Fe(III)3-Aminopyridine Schiff baseFluorimetric45 µg/L researchgate.net
Various CationsGeneral SulfonamidesColorimetric/FluorimetricVaries bohrium.com

This capability for selective and sensitive detection underscores the value of this class of compounds in analytical methods outside the scope of medical diagnostics.

Derivatization Reagents for Chromatographic Analysis

Derivatization in chromatography is a technique used to modify an analyte to enhance its detection or separation. Reagents are typically employed to introduce a chromophore, fluorophore, or an electroactive moiety, or to improve the volatility of the target compound. Although compounds with amino groups are often targets for derivatization, there is no specific information available on the use of this compound as a reagent for this purpose. Research into its reactivity with various functional groups, the stability of the resulting derivatives, and their chromatographic behavior would be necessary to establish its utility in this area.

Spectrophotometric Reagents

Spectrophotometric reagents are used to produce a colored or UV-absorbing species upon reaction with a specific analyte, allowing for its quantification. The pyridine and sulfonamide components of this compound could potentially participate in complexation or condensation reactions that result in a measurable change in the absorption spectrum. However, no studies have been published that characterize such reactions or their application in spectrophotometric analysis for non-biological analytes.

Future Directions in the Academic Research of 3 Aminopyridine 4 Sulfonamide Hydrochloride

Development of Greener Synthetic Pathways and Sustainable Processes

A primary focus of future research will be the development of environmentally benign synthetic routes to 3-aminopyridine-4-sulfonamide (B63898) hydrochloride. Current synthetic strategies for sulfonamides often involve reagents and solvents that are environmentally hazardous. researchgate.net The principles of green chemistry aim to mitigate this impact by designing processes that reduce waste, use less toxic materials, and improve energy efficiency.

Key areas for development include:

Use of Greener Solvents: Research is anticipated to move away from chlorinated solvents and dipolar aprotic solvents towards more sustainable alternatives like water or bio-based solvents. The synthesis of sulfonamides in water under mild conditions has already been demonstrated for other compounds and represents a promising avenue. researchgate.net

Alternative Reagents: Future pathways will likely avoid harsh chlorinating agents like phosphorus oxychloride, which are traditionally used to create sulfonyl chloride intermediates. A patent for a related precursor, 3-pyridine sulfonyl chloride, describes a greener method using a simple diazo-reaction, which avoids such aggressive reagents and proceeds under mild conditions. google.com Exploring similar strategies, or using stable and less toxic sulfur sources like sodium sulfinate, will be a key objective. researchgate.net

Process Intensification: The adoption of continuous manufacturing and flow chemistry could significantly reduce the environmental footprint of synthesis. These technologies can lead to lower energy consumption, reduced water usage, and more efficient use of raw materials, as demonstrated by winners of the Green Chemistry Challenge. epa.gov

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches
ParameterTraditional ApproachPotential Green Approach
SolventsDichloromethane, DMF, DMSOWater, Ethanol, Deep Eutectic Solvents researchgate.net
Sulfonating AgentSulfonyl chlorides, Phosphorus oxychloride google.comSodium sulfinate, Sodium sulfite (B76179) researchgate.netnih.gov
Reaction ConditionsHarsh, high energy inputMild, room temperature, catalytic google.com
Waste GenerationHigh organic and inorganic wasteReduced waste streams, easier product isolation researchgate.netepa.gov

Exploration of Novel Reactivity and Unconventional Transformations

Beyond improving existing synthetic methods, future research will delve into the novel reactivity of the 3-aminopyridine-4-sulfonamide hydrochloride scaffold. The unique electronic and steric arrangement of its functional groups—the pyridine (B92270) ring, the primary amine, and the sulfonamide—offers fertile ground for exploring unconventional chemical transformations.

A significant area of interest is the use of modern synthetic methodologies to create libraries of new derivatives. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully used to modify the scaffold of 4-substituted pyridine-3-sulfonamides. nih.govmdpi.com Applying this and other click reactions to this compound could enable the rapid synthesis of novel compounds with tailored properties.

Future explorations could include:

Late-Stage Functionalization: Developing methods to selectively modify the C-H bonds on the pyridine ring to introduce new functional groups without requiring a complete re-synthesis.

Novel Coupling Reactions: Investigating new cross-coupling reactions where the amino or sulfonamide groups, or even the pyridine ring itself, act as reactive handles to build more complex molecules.

Photoredox Catalysis: Utilizing visible light to drive unique transformations that are not accessible through traditional thermal methods, potentially enabling novel cyclization or functionalization reactions.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is set to become an indispensable tool in the study of this compound. Theoretical methods can provide deep insights into the molecule's electronic structure, reactivity, and potential for forming larger assemblies, thereby guiding experimental work and accelerating discovery.

Computational studies on related aminopyridines have successfully employed methods like Density Functional Theory (DFT) and Hartree-Fock to analyze charge distribution and vibrational spectra. researchgate.net Similar approaches can be applied to this compound to:

Predict Reactivity: Identify the most nucleophilic or electrophilic sites to predict the outcomes of chemical reactions and guide the design of selective synthetic strategies.

Model Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Design for Material Applications: Simulate how individual molecules might self-assemble through hydrogen bonding or coordinate with metal ions. This predictive capability is crucial for designing new materials like coordination polymers or supramolecular structures. Molecular docking, a technique used to predict binding interactions, can be adapted from its typical biological context to model how the molecule might interact with catalyst surfaces or within the pores of a metal-organic framework. nih.gov

Table 2: Properties of this compound Amenable to Computational Prediction
PropertyComputational MethodApplication in Research
Electron Density/Charge DistributionDFT, Mulliken Population Analysis researchgate.netPredicting sites of reactivity for synthesis
Molecular Orbital Energies (HOMO/LUMO)DFT, Hartree-FockAssessing electronic properties for materials science
Vibrational FrequenciesDFTAiding interpretation of experimental IR/Raman spectra
Interaction GeometriesMolecular Docking, Molecular DynamicsPredicting structures of coordination complexes and supramolecular assemblies nih.govnih.gov

Discovery of New Non-Biological Applications in Catalysis and Advanced Materials

While sulfonamides are extensively studied for their biological activity, a significant future direction lies in exploring the non-biological applications of this compound. The molecule's structure contains multiple potential coordination sites (the pyridine nitrogen, the amino group nitrogen, and the sulfonamide nitrogen and oxygens), making it an excellent candidate as a ligand in coordination chemistry or a building block for advanced materials.

Potential applications to be explored:

Homogeneous Catalysis: The compound could serve as a ligand for transition metals (e.g., palladium, copper, rhodium) to form catalysts for organic reactions such as cross-coupling, hydrogenation, or carbonylation. The specific stereoelectronic properties imparted by the ligand could lead to unique catalytic activity or selectivity.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: As a multitopic linker, it could be used to construct porous crystalline materials. These materials have potential applications in gas storage and separation, sensing, and heterogeneous catalysis.

Supramolecular Materials: The sulfonamide and amino groups are excellent hydrogen bond donors and acceptors, and the pyridine nitrogen is a hydrogen bond acceptor. This functionality can be exploited to build ordered, self-assembled structures like gels, liquid crystals, or other soft materials. Studies on isomeric compounds have already demonstrated the critical role of hydrogen bonding in forming layered supramolecular structures. nih.gov

Comprehensive Studies on Structure-Reactivity Relationships in Chemical Contexts

A systematic investigation into the structure-reactivity relationships of this compound derivatives is essential for rationally designing molecules with desired chemical properties. This involves synthesizing a series of analogues with systematic structural modifications and quantifying the effect of these changes on their chemical behavior.

Future research programs should focus on:

Systematic Derivatization: Creating libraries of compounds by modifying specific parts of the molecule, such as substituting the 3-amino group, alkylating the sulfonamide nitrogen, or adding substituents to the pyridine ring.

Quantitative Analysis: Measuring key chemical properties for each derivative, such as pKa values, redox potentials, coordination affinities for various metal ions, and kinetic parameters in model reactions.

Correlation Analysis: Correlating the observed chemical properties with structural parameters (e.g., Hammett parameters, steric descriptors, calculated electronic properties). This will lead to a quantitative understanding of how structure dictates function in a non-biological context. For example, a study of related 4-(methylphenylamino)pyridine-3-sulfonamides showed how the seemingly minor change in a methyl group's position significantly altered the entire supramolecular hydrogen-bonding network. nih.gov

This fundamental understanding is crucial for the targeted design of new ligands, catalysts, and materials based on the 3-aminopyridine-4-sulfonamide scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-aminopyridine-4-sulfonamide hydrochloride, and how is purity validated?

  • Methodological Answer : The compound is synthesized via sulfonation of 3-aminopyridine followed by amidation and subsequent hydrochloride salt formation. Key steps include controlled temperature (0–5°C) during sulfonation to avoid side reactions. Purity is validated using HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C in DMSO-d₆). A purity threshold of ≥95% is typical for research-grade material .
Key Parameters Details
Molecular FormulaC₅H₆ClN₃O₂S (MW: 207.64 g/mol)
Retention Time (HPLC)~8.2 min (flow rate: 1.0 mL/min)
NMR Peaks (¹H)δ 8.45 (s, NH₂), δ 7.90–8.10 (pyridine)

Q. How do researchers assess the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : Solubility is determined via shake-flask method in PBS (pH 7.4) and DMSO. Stability is tested under varying pH (2–10) and temperatures (4°C, 25°C) using UV-Vis spectroscopy (λ max = 260 nm). Degradation products are monitored via LC-MS. The compound is hygroscopic, requiring storage in desiccators at -20°C .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Spills should be neutralized with 5% sodium bicarbonate. Waste is disposed as hazardous organic salt (EPA Category D) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 sulfonating agent:3-aminopyridine) and employ microwave-assisted synthesis (50°C, 30 min) to enhance efficiency. Byproducts like sulfonic acid derivatives are minimized via post-reaction extraction (ethyl acetate/water). Yield increases from 60% to 85% with these adjustments .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in IC₅₀ values resolved?

  • Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase II) with fluorometric detection (ex/em: 380/460 nm). Contradictions in IC₅₀ values (e.g., 50 nM vs. 120 nM) arise from buffer ionic strength or enzyme source variations. Normalize data using positive controls (e.g., acetazolamide) and report assay conditions (pH, temperature) .

Q. How can computational models predict its interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the sulfonamide group as a zinc-binding motif. Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with X-ray crystallography data of similar sulfonamide-protein complexes (e.g., PDB ID: 1CA2) .
Computational Parameters Details
Docking Affinity (ΔG)-9.2 kcal/mol (carbonic anhydrase II)
Key InteractionsH-bond with Thr199, Zn²⁺ coordination

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Implement QC/QA protocols:

  • Pre-synthesis : Standardize starting material purity (≥99% by HPLC).
  • Post-synthesis : Use DSC (melting point: 215–220°C) and elemental analysis (%C/%N deviation <0.3%).
  • Biological Testing : Include internal reference compounds in each assay plate .

Data Contradiction Analysis

Q. How should conflicting reports on its stability in DMSO be addressed?

  • Methodological Answer : Discrepancies arise from DMSO hydration levels. Use anhydrous DMSO stored over molecular sieves. Monitor stability via weekly NMR (disappearance of pyridine peaks indicates degradation). Reproducibility is confirmed across three independent labs .

Q. Why do cytotoxicity assays show variability across cell lines?

  • Methodological Answer : Variability stems from cell membrane permeability differences. Normalize results using cell viability markers (MTT assay) and adjust for efflux pump activity (e.g., P-gp inhibitors like verapamil). Use isogenic cell lines to isolate genetic factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.